

Propyl 3-chloropropionate molecular formula

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Compound of Interest

Compound Name: *Propyl 3-chloropropionate*

Cat. No.: *B15349221*

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An In-depth Technical Guide to **Propyl 3-chloropropionate**

This technical guide provides a comprehensive overview of **propyl 3-chloropropionate**, a significant chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering detailed information on its chemical properties, synthesis, and analytical methodologies.

Core Chemical Properties

Propyl 3-chloropropionate, also known as propyl 3-chloropropanoate, is an ester with the molecular formula $C_6H_{11}ClO_2$.^{[1][2][3]} It serves as a valuable reagent in various organic synthesis applications.

Quantitative Data Summary

The fundamental physicochemical properties of **propyl 3-chloropropionate** are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C6H11ClO2	[1][2][3]
Molecular Weight	150.60 g/mol	[2]
CAS Number	62108-66-1	[1][2]
IUPAC Name	propyl 3-chloropropanoate	[2]
LogP	1.95	[1]
Synonyms	Propyl 3-chloropropanoate, Propanoic acid, 3-chloro-, propyl ester	[1][3]

Synthesis Protocols

The synthesis of 3-chloropropionate esters can be achieved through several routes. A common method involves the addition reaction of an acrylate with an alcohol in the presence of a chlorine source.

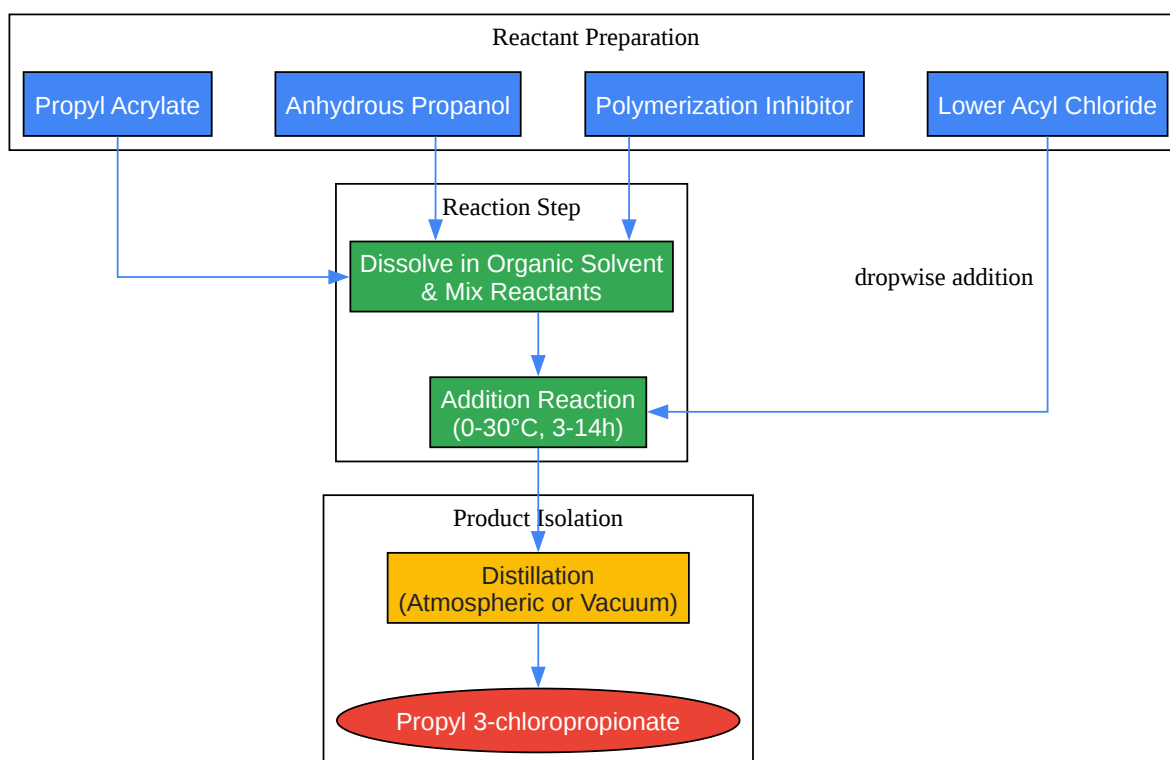
General Synthesis from Acrylate

A prevalent method for preparing 3-chloropropionates involves the use of an acrylate ester as a starting material. In this process, hydrogen chloride, generated in situ from a lower acid chloride, participates in an addition reaction with the acrylate in the presence of an alcohol.[4] This approach is advantageous as it avoids the direct handling of gaseous hydrogen chloride and the use of the more costly and polluting 3-chloropropionic acid.[4]

Experimental Protocol:

- In a reaction vessel equipped for water bath cooling, dissolve the starting acrylate (e.g., propyl acrylate) in a suitable organic solvent.
- Add an anhydrous alcohol (e.g., propanol) and a polymerization inhibitor (such as hydroquinone) to the solution.[4]
- Stir the mixture to ensure homogeneity.

- Slowly add a lower acid chloride (e.g., acetyl chloride or propionyl chloride) dropwise to the reaction mixture. The molar ratio of acrylate:acyl chloride:alcohol is typically in the range of 1:0.7-5:0.7-10.[4]
- Maintain the reaction temperature between 0-30°C for a period of 3-14 hours.[4]
- Upon completion, the resulting mixture contains **propyl 3-chloropropionate**.
- The final product is isolated and purified by distillation under normal or reduced pressure.[4]



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Synthesis workflow for **Propyl 3-chloropropionate**.

Analytical Methodologies

The characterization and purity assessment of **propyl 3-chloropropionate** involve chromatographic and spectroscopic techniques.

Chromatographic Analysis: HPLC

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of **propyl 3-chloropropionate**. A reverse-phase (RP) method can be employed for separation and quantification.^[1]

Experimental Protocol:

- Column: A Newcrom R1 column or a similar reverse-phase column can be utilized.^[1]
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier is used. For standard analysis, phosphoric acid is suitable. For applications compatible with Mass Spectrometry (MS), formic acid should be used in place of phosphoric acid.^[1]
- Detection: UV detection is typically used, although MS detection can be coupled for more detailed analysis.
- Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.^[1]

Spectroscopic Characterization

While specific spectra for **propyl 3-chloropropionate** are not widely published, data from homologous esters (methyl and ethyl 3-chloropropionate) and related chloroalkanes provide a strong basis for predicting its spectral characteristics.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the terminal methyl, a sextet for the adjacent methylene, and a triplet for the methylene attached to the oxygen). Additionally, two triplets corresponding to the two methylene groups of the chloropropionyl moiety are expected. For the related ethyl 3-

chloropropionate, these signals appear around 4.19 ppm (quartet, -OCH₂-), 3.76 ppm (triplet, -CH₂Cl), 2.79 ppm (triplet, -COCH₂-), and 1.28 ppm (triplet, -CH₃).^[5]

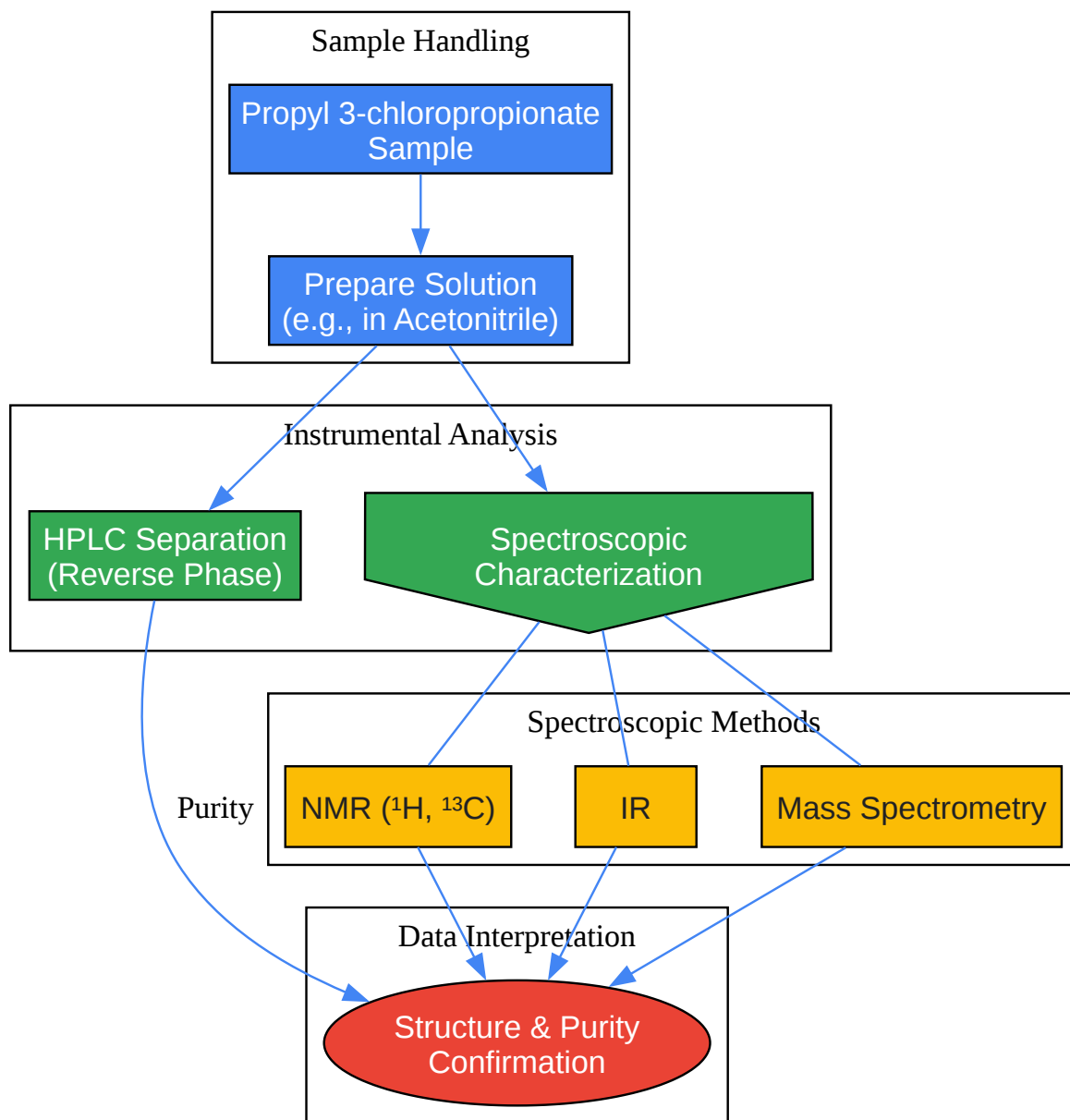
- ¹³C NMR: The carbon NMR would show six distinct signals corresponding to each carbon atom in the molecule.

3.2.2. Infrared (IR) Spectroscopy The IR spectrum will be dominated by strong absorptions characteristic of its functional groups.

- C=O Stretch: A strong, sharp peak is expected in the region of 1735-1750 cm⁻¹ for the ester carbonyl group.
- C-O Stretch: A strong peak for the ester C-O bond will likely appear in the 1100-1300 cm⁻¹ region.
- C-H Stretch: Alkyl C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.^[6]
- C-Cl Stretch: A characteristic absorption for the C-Cl bond is expected in the fingerprint region, typically between 580-780 cm⁻¹.^[6]

3.2.3. Mass Spectrometry (MS) Electron ionization mass spectrometry (EI-MS) would lead to fragmentation of the molecule.

- Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak at m/z 150. Due to the presence of the chlorine-35 and chlorine-37 isotopes in an approximate 3:1 ratio, an M+2 peak at m/z 152 with about one-third the intensity of the M⁺ peak is a key diagnostic feature.^[7]
- Fragmentation Pattern: Common fragmentation pathways would include the loss of the propyl group, the propoxy group, and cleavage of the C-C and C-Cl bonds, leading to characteristic fragment ions.



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General workflow for analytical characterization.

Biological Activity and Applications

While 3-chloropropionic acid and its derivatives are utilized in various syntheses, including pharmaceuticals and agrochemicals, specific public data on the signaling pathways or direct

drug development applications of **propyl 3-chloropropionate** is limited.[4][8] Its primary role is that of a chemical intermediate, valued for the reactive sites offered by the ester and the chloro-functionalized alkyl chain. Further research may elucidate specific biological interactions or applications.

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